1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Beschreibung
This compound belongs to the pyrimido[4,5-b]quinoline trione family, characterized by a fused heterocyclic core with three ketone groups. Its structure includes a 4-isopropylphenyl substituent at position 5 and four methyl groups at positions 1, 3, 8, and 6. These methods typically yield products with high melting points (>300°C) and distinct spectroscopic profiles, as seen in related compounds .
Eigenschaften
IUPAC Name |
1,3,8,8-tetramethyl-5-(4-propan-2-ylphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-13(2)14-7-9-15(10-8-14)18-19-16(11-24(3,4)12-17(19)28)25-21-20(18)22(29)27(6)23(30)26(21)5/h7-10,13,18,25H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPWJQHEKGIUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Electron-withdrawing groups (e.g., -Cl in ) increase the compound’s stability and may influence electronic interactions in biological systems. Polar groups (e.g., -OH in ) elevate solubility but may limit blood-brain barrier penetration.
Thermal Stability :
- High melting points (>300°C) are common in this family due to strong intermolecular hydrogen bonding and rigid aromatic systems .
Spectroscopic and Computational Insights
- IR Spectroscopy : All trione derivatives exhibit strong carbonyl stretches near 1700–1660 cm⁻¹ , confirming the presence of ketone groups .
- NMR Trends :
- DFT Studies: Computational models for related benzo[g]pyrimidoquinolines predict bond lengths and angles consistent with X-ray data, validating the accuracy of theoretical methods for structural analysis .
Vorbereitungsmethoden
Four-Component Condensation Using Tungstophosphoric Acid
A highly efficient one-pot synthesis involves the condensation of 4-isopropylbenzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), methylamine, and barbituric acid in the presence of tungstophosphoric acid (H₃PW₁₂O₄₀) as a Brønsted acid catalyst.
Reaction Conditions :
- Molar Ratio : 1:1:1:1 (aldehyde:dimedone:amine:barbituric acid)
- Catalyst Loading : 5 mol% H₃PW₁₂O₄₀
- Solvent : Ethanol at reflux (78°C) for 6 hours
- Yield : 82–89%
Mechanistic Insights :
- Knoevenagel Condensation : 4-Isopropylbenzaldehyde reacts with dimedone to form an α,β-unsaturated diketone intermediate.
- Michael Addition : Methylamine attacks the enone system, generating a β-amino diketone.
- Cyclocondensation : Barbituric acid participates in a tandem Mannich-cyclization sequence, forming the pyrimidinetrione ring.
Advantages :
Ultrasound-Assisted Three-Component Synthesis
Ultrasonic irradiation accelerates the reaction between 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and 4-isopropylbenzaldehyde under solvent-free conditions.
Optimized Protocol :
- Frequency : 40 kHz
- Power : 250 W
- Temperature : 70°C
- Time : 45 minutes
- Yield : 88%
Key Observations :
- Ultrasonic cavitation enhances mass transfer, reducing reaction time by 70% compared to conventional heating.
- The methylthio group at position 2 of the pyrimidinone directs regioselective cyclization to form the trione system.
Cyclocondensation Approaches
Urea-Mediated Cyclization of Tetrahydroquinolinecarbonitriles
A two-step method starts with the preparation of 5-[4-(propan-2-yl)phenyl]-6,7,8,9-tetrahydroquinoline-3-carbonitrile (3 ), followed by cyclocondensation with urea under basic conditions.
Step 1: Synthesis of Carbonitrile Intermediate
- Starting Material : 4-Isopropylacetophenone and ethyl cyanoacetate.
- Conditions : Piperidine-catalyzed Claisen-Schmidt condensation at 120°C for 8 hours.
- Yield : 75%
Step 2: Cyclocondensation
- Reagents : Urea (4 equiv), sodium ethoxide (2 equiv) in ethanol.
- Conditions : Reflux for 6 hours.
- Yield : 68%
Mechanism :
Acid-Catalyzed Ring Closure
Polyphosphoric acid (PPA) facilitates the cyclization of N-(3-cyano-5-[4-(propan-2-yl)phenyl]-6,7,8,9-tetrahydroquinolin-2-yl)acetamide to introduce the pyrimidine ring.
Procedure :
- Substrate : 0.1 mol acetamide derivative.
- PPA Loading : 5 g per gram of substrate.
- Temperature : 140°C for 3 hours.
- Yield : 72%
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.68 (s, 6H, C₈-CH₃), 2.45 (s, 3H, N-CH₃), 3.12–3.25 (m, 2H, C₉-H₂).
Catalytic Innovations and Green Chemistry
Solvent-Free Friedländer Synthesis
A modified Friedländer reaction between 4-isopropylbenzaldehyde and 5-aminodimedone in PPA yields the quinoline precursor without solvents.
Conditions :
- Catalyst : PPA (P₂O₅ in H₃PO₄).
- Temperature : 90°C for 1 hour.
- Yield : 85%
Advantages :
Ionic Liquid-Mediated Synthesis
The use of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a recyclable solvent and catalyst improves atom economy.
Protocol :
- Substrates : 4-Isopropylbenzaldehyde, dimedone, methylurea.
- Conditions : 100°C for 4 hours.
- Yield : 80%
- Reusability : [BMIM][BF₄] retains activity for four cycles.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Four-Component MCR | H₃PW₁₂O₄₀ | Ethanol | 6 h | 89 | High atom economy |
| Ultrasound-Assisted | None | Solvent-free | 45 min | 88 | Rapid, energy-efficient |
| Urea Cyclocondensation | NaOEt | Ethanol | 6 h | 68 | Low-cost reagents |
| PPA Cyclization | PPA | Solvent-free | 3 h | 72 | No byproducts |
| Ionic Liquid | [BMIM][BF₄] | Ionic liquid | 4 h | 80 | Recyclable solvent |
Q & A
Q. What are the optimized synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
The synthesis of pyrimidoquinoline derivatives typically employs multicomponent reactions (MCRs) under environmentally friendly conditions. For example, polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity during cyclization, while controlled temperatures (80–120°C) prevent side reactions like dimerization. A stepwise protocol involves:
Condensation of substituted anilines with diketones.
Cyclization using thiourea or urea derivatives.
Purification via column chromatography (silica gel, ethyl acetate/hexane).
Key parameters affecting yield include solvent polarity, catalyst choice (e.g., p-TsOH), and reaction time optimization .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Q. How can researchers design initial biological activity assays for this compound?
Begin with in vitro enzyme inhibition assays (e.g., kinases, proteases) at concentrations of 1–100 µM. Use fluorescence-based or colorimetric readouts (e.g., ATP depletion for kinase activity). For cell-based studies, prioritize cytotoxicity screening (MTT assay) in cancer (HeLa, MCF-7) and normal (HEK-293) cell lines. Dose-response curves (IC50) and selectivity indices guide further optimization .
Advanced Research Questions
Q. How to resolve discrepancies between theoretical (DFT) and experimental spectral data?
Discrepancies in NMR chemical shifts or IR stretches often arise from solvation effects or conformational flexibility. Mitigation strategies:
Q. What methodologies enable structure-activity relationship (SAR) studies for this scaffold?
| Modification | Method | Impact on Activity |
|---|---|---|
| Substituent variation | Suzuki coupling (aryl boronic acids) | Enhances binding to hydrophobic pockets |
| Isosteric replacement | Replace methylthio (-SMe) with carbonyl | Improves solubility and metabolic stability |
| Ring expansion | Introduce fused heterocycles (e.g., triazole) | Modulates selectivity for CNS targets |
Q. How to evaluate pharmacokinetic properties in preclinical models?
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- Plasma protein binding : Use equilibrium dialysis (≥90% binding suggests limited free drug availability).
- BBB permeability : Employ PAMPA-BBB assay; logPe > −5.0 indicates potential CNS activity .
Q. What advanced spectroscopic methods address complex stereochemical assignments?
Q. How to mitigate toxicity risks during lead optimization?
- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac liability (IC50 > 10 µM preferred).
- AMES test : Screen for mutagenicity using Salmonella strains TA98/TA100.
- Mitochondrial toxicity : Measure oxygen consumption rate (OCR) in HepG2 cells .
Methodological Challenges and Solutions
Q. How to ensure reproducibility in scaled-up synthesis?
Q. What computational tools predict binding modes to biological targets?
- Molecular docking (AutoDock Vina) : Generate poses in ATP-binding pockets (PDB: 1ATP).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- Free energy calculations (MM-PBSA) : Estimate ΔGbinding for lead prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
